molecular formula C9H16N2O3 B3156961 1-(2-Carbamoyl-ethyl)-piperidine-4-carboxylic acid CAS No. 842972-57-0

1-(2-Carbamoyl-ethyl)-piperidine-4-carboxylic acid

Cat. No.: B3156961
CAS No.: 842972-57-0
M. Wt: 200.23 g/mol
InChI Key: QLDBUSWOBFBPKB-UHFFFAOYSA-N
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Description

Contextualization within Piperidine (B6355638) Carboxylic Acid Chemistry

Piperidine carboxylic acids are a class of compounds built on a piperidine core with a carboxylic acid substituent. The position of this acid group on the ring defines several key isomers, each with distinct properties and areas of research. The parent compound for the molecule of focus is piperidine-4-carboxylic acid, also known as isonipecotic acid. wikipedia.orgmatrix-fine-chemicals.com

Other important isomers include:

Piperidine-2-carboxylic acid (Pipecolic acid): An amino acid derivative of piperidine.

Piperidine-3-carboxylic acid (Nipecotic acid): A beta-amino acid that is a known GABA reuptake inhibitor. nih.gov

1-(2-Carbamoyl-ethyl)-piperidine-4-carboxylic acid is a derivative of isonipecotic acid where the hydrogen on the ring's nitrogen atom has been replaced (N-substituted). wikipedia.org This substitution is a critical aspect of its chemistry, as modifications at the nitrogen position are a common strategy in medicinal chemistry to alter a molecule's biological activity and properties. nbinno.com The presence of both a carboxylic acid and a carbamoyl (B1232498) (amide) group gives the molecule specific characteristics, including sites for hydrogen bonding, which influences its solubility and interaction with biological targets. solubilityofthings.com

Table 2: Comparison of Common Piperidine Carboxylic Acid Isomers

Compound Name IUPAC Name Position of COOH Molecular Formula Molecular Weight
Pipecolic Acid Piperidine-2-carboxylic acid 2 C6H11NO2 129.16 g/mol
Nipecotic Acid Piperidine-3-carboxylic acid 3 C6H11NO2 129.16 g/mol nih.gov
Isonipecotic Acid Piperidine-4-carboxylic acid 4 C6H11NO2 129.16 g/mol stenutz.eu

Significance of Piperidine Scaffolds in Chemical and Biological Research

The piperidine ring is one of the most important heterocyclic scaffolds in medicinal chemistry and drug discovery. nih.gov It is a structural component in a vast number of pharmaceuticals and biologically active compounds. researchgate.net The prevalence of this scaffold is due to several advantageous features.

The six-membered nitrogenous ring of piperidine is a versatile building block that can be readily modified. thieme-connect.com Introducing piperidine scaffolds into molecules can favorably modulate their properties in several ways: thieme-connect.comthieme-connect.com

Modulating Physicochemical Properties: The piperidine ring can influence a molecule's solubility, lipophilicity, and pKa, which are critical for its absorption, distribution, metabolism, and excretion (ADME) profile.

Enhancing Biological Activity and Selectivity: The three-dimensional structure of the piperidine ring allows for precise spatial orientation of functional groups, enabling them to fit into the binding sites of proteins and enzymes with high specificity.

Improving Pharmacokinetic Properties: The presence of the piperidine moiety can lead to better metabolic stability and oral bioavailability.

Piperidine derivatives have been successfully developed for a wide range of therapeutic applications, including as anticancer, antiviral, antimicrobial, analgesic, and anti-inflammatory agents. researchgate.net This broad spectrum of activity underscores the significance of the piperidine framework as a "privileged scaffold" in the design of new drugs. researchgate.net

Overview of Research Trajectories for N-Substituted Piperidine-4-carboxylic Acids

Research involving piperidine-4-carboxylic acids often focuses on the synthesis and evaluation of N-substituted derivatives to explore new therapeutic agents. The nitrogen atom of the piperidine ring is a common site for chemical modification, allowing for the introduction of diverse functional groups to systematically probe structure-activity relationships (SARs). nbinno.com

A primary research trajectory involves the use of protecting groups, such as the tert-butoxycarbonyl (Boc) group, on the nitrogen atom. nbinno.com N-Boc-piperidine-4-carboxylic acid is a crucial and versatile intermediate in organic synthesis. nbinno.com The Boc group shields the reactive amine, allowing chemists to perform selective reactions on the carboxylic acid group without interference. nbinno.com The Boc group can then be easily removed, providing access to the free amine for further functionalization. This strategy is fundamental to the multi-step synthesis of complex drug candidates. nbinno.com

Another major research direction is the synthesis of libraries of N-substituted analogs for specific biological targets. For example, a study described the synthesis of various N-substituted piperidine-4-(benzylidene-4-carboxylic acids) and evaluated their potential as inhibitors of steroid-5alpha-reductase, an enzyme implicated in certain hormonal disorders. nih.gov The substituents on the nitrogen included groups like benzoyl, benzyl, and diphenylcarbamoyl, demonstrating the wide variety of chemical structures that can be explored. nih.gov These studies aim to fine-tune the efficacy, selectivity, and pharmacokinetic profiles of potential drugs for treating conditions ranging from neurological disorders to metabolic diseases. nbinno.com

Properties

IUPAC Name

1-(3-amino-3-oxopropyl)piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O3/c10-8(12)3-6-11-4-1-7(2-5-11)9(13)14/h7H,1-6H2,(H2,10,12)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLDBUSWOBFBPKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)CCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Methodologies for 1 2 Carbamoyl Ethyl Piperidine 4 Carboxylic Acid and Its Analogs

Synthesis of the Piperidine-4-carboxylic Acid Core

The piperidine-4-carboxylic acid scaffold, also known as isonipecotic acid, is a crucial building block in pharmaceutical chemistry. nih.gov Its synthesis has been approached through various well-established and innovative routes.

Established Synthetic Routes to Piperidine-4-carboxylic Acid Derivatives

The synthesis of the piperidine-4-carboxylic acid core can be achieved through several reliable methods, often starting from commercially available pyridine (B92270) or piperidine (B6355638) precursors.

One of the most direct methods is the catalytic hydrogenation of 4-pyridine carboxylic acid (isonicotinic acid). This reaction typically employs a palladium on carbon (Pd/C) catalyst in an aqueous medium under hydrogen pressure. The process involves reducing the aromatic pyridine ring to a saturated piperidine ring. google.com

Another common strategy begins with 4-piperidone. The Bucherer-Bergs reaction, for instance, can convert 4-piperidone into a spirohydantoin intermediate using potassium cyanide and ammonium carbonate. orgsyn.org Subsequent hydrolysis of the hydantoin ring yields the desired 4-amino-piperidine-4-carboxylic acid, a valuable derivative. Alternatively, the nitrogen of 4-piperidone can be protected (e.g., with a Boc group) before further functionalization. orgsyn.org

Starting from isonipecotic acid itself, derivatives are often prepared by first protecting the nitrogen atom, commonly with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate, to allow for selective reactions at the carboxylic acid moiety. chemicalbook.com The carboxylic acid can then be converted to esters or amides. For example, methylation can be achieved using iodomethane in the presence of a base like potassium carbonate. chemicalbook.com

Starting MaterialReagentsProductKey Transformation
4-Pyridine carboxylic acidH₂, Pd/C, WaterPiperidine-4-carboxylic acidHeterocyclic ring reduction google.com
4-Piperidone monohydrate HClKCN, (NH₄)₂CO₃Piperidine-4-spiro-5'-hydantoinBucherer-Bergs reaction orgsyn.org
Isonipecotic acid(Boc)₂O, NaOHN-Boc-piperidine-4-carboxylic acidN-protection chemicalbook.com
N-Boc-piperidine-4-carboxylic acidCH₃I, K₂CO₃, DMFN-Boc-piperidine-4-carboxylic acid methyl esterEsterification chemicalbook.com

Enantioselective and Diastereoselective Synthesis Approaches

Controlling the stereochemistry of the piperidine ring is critical for many pharmaceutical applications. Various stereoselective methods have been developed to produce chiral piperidine-4-carboxylic acid derivatives.

Enantioselective syntheses often involve cyclization reactions where the stereochemistry is directed by a chiral catalyst or auxiliary. For example, enantiomerically enriched piperidines can be formed through organocatalytic intramolecular aza-Michael additions of N-tethered alkenes. nih.gov Another approach involves the asymmetric hydrogenation of tetrahydropyridine precursors using chiral metal catalysts. nih.gov

Diastereoselective methods are also prominent, such as the reductive cyclization of amino acetals derived from nitro-Mannich reactions, which can establish specific stereochemical relationships between substituents on the piperidine ring. nih.gov Furthermore, a feasible route to access chiral 2-substituted piperidine-4-carboxylic acids has been established starting from easily accessible N-Cbz protected amino acids. researchgate.net

MethodKey FeatureStereochemical Outcome
Organocatalytic aza-Michael additionUse of chiral quinoline organocatalystEnantiomerically enriched 2,5- and 2,6-disubstituted piperidines nih.gov
Asymmetric HydrogenationChiral metal catalyst (e.g., Rh, Ir)Enantioselective reduction of pyridinium (B92312) salts or tetrahydropyridines nih.gov
Reductive CyclizationStarting from chiral amino acetalsDiastereoselective formation of substituted piperidines nih.gov
Synthesis from α-Amino AcidsUtilizes chiral pool starting materialsEnantiospecific synthesis of 2-substituted piperidine-4-carboxylic acids researchgate.net

Introduction of the 1-(2-Carbamoyl-ethyl) Moiety

Once the piperidine-4-carboxylic acid core is synthesized, the next crucial step is the introduction of the 1-(2-carbamoyl-ethyl) group onto the piperidine nitrogen.

Alkylation and Amidation Reactions for N-Substitution

The most direct method for installing the desired side chain is through N-alkylation. This is typically achieved via a Michael addition reaction where the secondary amine of the piperidine-4-carboxylic acid (or its ester derivative) acts as a nucleophile, attacking the electron-deficient double bond of acrylamide. epa.gov This reaction is often performed in a polar solvent and may be catalyzed by a base.

Alternatively, N-alkylation can be accomplished using a 3-halopropanamide, such as 3-chloropropanamide or 3-bromopropanamide. The reaction involves the nucleophilic substitution of the halide by the piperidine nitrogen. A base, such as potassium carbonate or triethylamine, is typically used to neutralize the hydrohalic acid byproduct and drive the reaction to completion. researchgate.net These reactions are generally carried out in aprotic polar solvents like dimethylformamide (DMF) or acetonitrile. researchgate.net

Alkylating AgentReaction TypeTypical Conditions
AcrylamideMichael AdditionPolar solvent, optional base catalyst epa.gov
3-HalopropanamideNucleophilic SubstitutionBase (e.g., K₂CO₃, Et₃N), Solvent (e.g., DMF, MeCN) researchgate.net

Coupling Reactions Involving Carbamoyl-Containing Intermediates

While direct alkylation is common, coupling reactions offer an alternative, though less direct, route. These methods are more prevalent in the synthesis of N-aryl or more complex N-substituted piperidines. For the specific 1-(2-carbamoyl-ethyl) moiety, a coupling approach is less straightforward than alkylation. However, one could envision a multi-step sequence where a protected amino-propionic acid derivative is first coupled to the piperidine nitrogen using standard amide bond formation protocols (e.g., using coupling agents like DCC or EDC), followed by deprotection and conversion of the carboxylic acid to a primary amide.

Multi-component Reactions in the Synthesis of Related Structures (e.g., Ugi reaction for 4-aminopiperidine-4-carboxylic acid derivatives)

Multi-component reactions (MCRs) provide a powerful and efficient strategy for rapidly assembling complex molecules like piperidine derivatives from simple starting materials in a single step. nih.gov The Ugi four-component reaction (Ugi-4CR) is particularly relevant for synthesizing analogs, specifically 4-aminopiperidine-4-carboxylic acid derivatives. researchgate.net

The classical Ugi reaction involves the combination of a ketone (or aldehyde), an amine, a carboxylic acid, and an isocyanide. nih.gov In the context of piperidine synthesis, an N-protected 4-piperidone serves as the ketone component. The reaction with an amine (e.g., aniline), a carboxylic acid, and an isocyanide generates a complex α-acylamino carboxamide adduct. nih.govnih.gov This strategy has been successfully applied to the synthesis of precursors for complex pharmaceutical agents like carfentanil. researchgate.net While this does not directly yield 1-(2-Carbamoyl-ethyl)-piperidine-4-carboxylic acid, it demonstrates a robust method for creating diverse libraries of highly substituted piperidine-4-carboxylic acid analogs. nih.gov

ReactionComponentsProduct Type
Ugi-4CRN-Alkylpiperidone, Amine, Carboxylic Acid, Isocyanideα-Acylamino carboxamide derivative of 4-aminopiperidine nih.govnih.gov

Functional Group Transformations and Derivatization during Synthesis

The synthesis of 1-(2-Carbamoyl-ethyl)-piperidine-4-carboxylic acid and its analogs often involves strategic modifications of key functional groups to build molecular complexity and introduce desired properties. The two primary sites for such transformations are the carboxylic acid at the C4 position of the piperidine ring and the carbamoyl (B1232498) group on the N-alkyl side chain. These modifications are crucial for creating derivatives, installing protecting groups, or enabling subsequent coupling reactions.

The carboxylic acid moiety of the piperidine scaffold is a versatile handle for derivatization, most commonly through esterification or amide bond formation. These transformations are fundamental in medicinal chemistry for creating prodrugs, modulating solubility, or for linking the piperidine core to other molecular fragments.

Esterification: The conversion of the C4-carboxylic acid to an ester is a common strategy, often employed to protect the acid during other synthetic steps or to synthesize specific target molecules. Standard methods for esterification are readily applicable. For instance, the reaction of the carboxylic acid with an alcohol (e.g., ethanol or methanol) in the presence of an acid catalyst or a dehydrating agent like thionyl chloride can yield the corresponding ester. A patent describing the synthesis of related structures details the preparation of ethyl esters from the parent carboxylic acid. google.com Another approach involves the use of an alkyl halide, such as iodomethane, with a base like potassium carbonate in a polar aprotic solvent like DMF.

Protection of the piperidine nitrogen with a tert-butyloxycarbonyl (Boc) group is a frequent prerequisite for selective C4-functionalization. The resulting N-Boc-piperidine-4-carboxylic acid is a stable and versatile intermediate for various coupling reactions. nbinno.com The synthesis of its methyl or ethyl esters allows for further modifications, such as palladium-catalyzed α-arylation.

Amide Formation: The formation of an amide bond at the C4 position is a key transformation for generating a wide array of analogs. This is typically achieved by coupling the carboxylic acid with a primary or secondary amine using a peptide coupling agent. Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an activator like 4-Dimethylaminopyridine (DMAP) are effective for this purpose. acgpubs.org The addition of 1-Hydroxybenzotriazole (HOBt) can further improve yields and suppress side reactions, especially when coupling less reactive or electron-deficient amines. nih.gov

The general mechanism for EDC/HOBt mediated coupling involves the activation of the carboxylic acid by EDC to form a highly reactive O-acylisourea intermediate. This intermediate can then react directly with the amine or, preferably, react with HOBt to form an active ester. This HOBt ester is less prone to side reactions and efficiently acylates the amine nucleophile to form the desired amide bond. nih.gov This methodology has been successfully used to synthesize various piperidine amides, including derivatives of chromone-2-carboxylic acid. acgpubs.org

Table 1: Selected Methods for Carboxylic Acid Functionalization

TransformationReagents & ConditionsSubstrate ExampleProduct ExampleReference
EsterificationAlkyl Halide (e.g., Iodomethane), Base (e.g., K₂CO₃), Solvent (e.g., DMF)1-(tert-butoxycarbonyl)piperidine-4-carboxylic acidMethyl 1-(tert-butoxycarbonyl)piperidine-4-carboxylate
EsterificationThionyl Chloride, Alcohol (e.g., Ethanol), RefluxIsonipecotic acidEthyl 4-piperidinecarboxylate
Amide FormationEDC·HCl, DMAP, Amine, Solvent (e.g., DCM)Chromone-2-carboxylic acidPiperidine-amide conjugate acgpubs.org
Amide FormationEDC, HOBt (catalytic), DIPEA, AmineFunctionalized Carboxylic AcidFunctionalized Amide nih.gov
Amide FormationDCC, HOBt, Triethylamine, Amine, Solvent (e.g., THF)N-phthaloyl amino acidsPiperidine-4-carboxylic acid methyl ester amide jpsbr.orgijsrst.com

The carbamoyl group (-C(=O)NH₂) on the N-ethyl side chain offers another site for chemical modification, although it is generally less reactive than the carboxylic acid. Transformations of this primary amide can lead to other important functional groups or allow for the attachment of substituents.

Hydrolysis (Decarbamoylation): The amide bond of the carbamoyl group can be hydrolyzed back to a carboxylic acid under acidic or basic conditions, although this is often a slow process. Studies on the decarbamoylation of enzymes show that the stability of the carbamoyl group is significant, with hydrolysis rates (k₃) being relatively slow. nih.gov The rate of this hydrolysis can be influenced by the size of the substituents on the carbamoyl nitrogen; larger alkyl groups tend to decrease the rate of hydrolysis significantly. nih.govnih.gov

Dehydration to Nitriles: A synthetically valuable transformation of a primary amide is its dehydration to form a nitrile (-C≡N). This conversion represents a common route to nitrile-containing compounds. The process typically involves treating the primary amide with a dehydrating agent. Modern, one-pot methods allow for the conversion of a carboxylic acid first into a primary amide (e.g., via a thioester intermediate followed by treatment with ammonia), which can then be dehydrated in the same pot using a palladium catalyst and a water scavenger like methoxyacetonitrile. nih.gov

N-Alkylation/Arylation: While the primary amide of the carbamoyl group is a weak nucleophile, it can undergo N-alkylation under strongly basic conditions. For related secondary amides, protocols using sodium hydride (NaH) to deprotonate the amide followed by reaction with an alkyl halide (e.g., bromoethane) have been shown to be effective. google.com This strategy could potentially be adapted to introduce substituents on the nitrogen of the carbamoyl group in the target molecule or its analogs.

Table 2: Potential Modifications of the Carbamoyl Group

TransformationGeneral ReagentsPotential Product Functional GroupNotesReference
HydrolysisStrong Acid or Base, HeatCarboxylic AcidGenerally a slow reaction for carbamoyl groups. nih.govnih.gov
DehydrationDehydrating Agent (e.g., POCl₃, SOCl₂, Pd-catalyst)NitrileA common synthetic route from primary amides to nitriles. nih.gov
N-AlkylationStrong Base (e.g., NaH), Alkyl HalideN-Substituted CarbamoylReported for secondary amides; requires harsh conditions for primary amides. google.com

Mechanistic Studies of Synthetic Transformations

The formation of the core structure of 1-(2-Carbamoyl-ethyl)-piperidine-4-carboxylic acid can be envisioned through two primary synthetic routes: the N-alkylation of a piperidine precursor with a 3-carbon electrophile, or the aza-Michael addition of a piperidine precursor to an activated alkene.

Mechanism of N-Alkylation: The direct N-alkylation of piperidine-4-carboxylic acid with a suitable 3-halopropanamide (e.g., 3-chloropropanamide) represents a straightforward approach. This reaction proceeds via a standard bimolecular nucleophilic substitution (SN2) mechanism. sciencemadness.org The secondary amine of the piperidine ring acts as the nucleophile, attacking the electrophilic carbon atom bearing the halogen. The reaction is typically performed in the presence of a base, such as potassium carbonate or triethylamine, to neutralize the hydrogen halide formed during the reaction, thereby preventing the formation of the unreactive piperidinium salt and driving the reaction to completion. researchgate.net The choice of solvent (e.g., DMF, acetonitrile) and temperature can be optimized to improve reaction rates and yields. researchgate.net

Mechanism of Aza-Michael Addition: A more convergent and widely used strategy for this type of structure is the aza-Michael addition of piperidine-4-carboxylic acid to acrylamide. This conjugate addition reaction is highly effective for forming the N-C bond at the β-position of the acrylamide. Mechanistic studies on the addition of thiols and amines to acrylamide derivatives provide strong evidence for a mechanism that is the microscopic reverse of an E1cb elimination. rsc.org

The key steps are:

Nucleophilic Attack: The lone pair of the piperidine nitrogen attacks the electrophilic β-carbon of the acrylamide double bond. The electron-withdrawing nature of the adjacent carbonyl group polarizes the double bond, making the β-carbon susceptible to nucleophilic attack. researchgate.net

Formation of a Zwitterionic Intermediate: This attack forms a transient zwitterionic intermediate, with a negative charge on the α-carbon (as an enolate) and a positive charge on the piperidine nitrogen.

Proton Transfer: The intermediate is stabilized by a rapid proton transfer. A proton is transferred from the piperidine nitrogen to the α-carbon. This step can be mediated by the solvent (e.g., water) or other proton sources in the reaction mixture. rsc.orgresearchgate.net

Studies have shown that these reactions are often accelerated in aqueous solvent systems. nih.gov The reaction's sensitivity to the nucleophilicity of the amine and solvent kinetic isotope effects support a mechanism where proton transfer is involved in the rate-determining transition state. rsc.org This pathway is highly relevant for the synthesis of 1-(2-Carbamoyl-ethyl)-piperidine-4-carboxylic acid, as it provides a direct and efficient route to the desired N-substituted product from readily available starting materials.

Chemical Reactivity and Derivatization of 1 2 Carbamoyl Ethyl Piperidine 4 Carboxylic Acid for Advanced Research

Reactions at the Carboxylic Acid Moiety

The carboxylic acid group at the 4-position of the piperidine (B6355638) ring is a primary site for chemical modification, enabling the creation of various derivatives through well-established synthetic protocols.

Formation of Esters for Chemical Probe Development

Esterification of the carboxylic acid moiety of 1-(2-Carbamoyl-ethyl)-piperidine-4-carboxylic acid is a key strategy for the development of chemical probes. These probes are instrumental in studying biological processes by allowing for the visualization, identification, and characterization of protein targets. While direct examples of ester-based probes from this specific molecule are not extensively documented in publicly available literature, the principle is well-established with similar piperidine-4-carboxylic acid scaffolds.

The general approach involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst or a coupling agent. The choice of alcohol is critical and is dictated by the desired properties of the probe. For instance, fluorescent probes can be generated by esterification with a fluorescent alcohol, while biotinylated probes, useful for affinity-based protein purification, can be synthesized using a biotin-containing alcohol.

Reactant 1Reactant 2 (Alcohol)Product (Ester)Potential Application
1-(2-Carbamoyl-ethyl)-piperidine-4-carboxylic acidFluorescent AlcoholFluorescent Ester DerivativeCellular imaging, target localization
1-(2-Carbamoyl-ethyl)-piperidine-4-carboxylic acidBiotin-PEG-AlcoholBiotinylated Ester DerivativeProtein pull-down assays, target identification
1-(2-Carbamoyl-ethyl)-piperidine-4-carboxylic acidPhoto-affinity Labeling AlcoholPhoto-reactive Ester ProbeCovalent labeling of target proteins

These ester-based probes can offer advantages such as improved cell permeability compared to the parent carboxylic acid. However, the stability of the ester linkage must be considered, as it can be susceptible to hydrolysis by cellular esterases. This property can also be exploited for the design of prodrugs or activatable probes.

Amide Bond Formation with Diverse Amines and Peptides

The formation of amide bonds by coupling the carboxylic acid group with a wide array of primary and secondary amines is a cornerstone of the derivatization of 1-(2-Carbamoyl-ethyl)-piperidine-4-carboxylic acid. This reaction is extensively utilized in the synthesis of potent and selective enzyme inhibitors, particularly for poly(ADP-ribose) polymerase (PARP) and tankyrase.

Standard peptide coupling reagents, such as HATU, HBTU, or EDC in combination with HOBt, are commonly employed to facilitate the formation of the amide bond under mild conditions, preserving the integrity of other functional groups within the molecule. This methodology allows for the incorporation of the 1-(2-Carbamoyl-ethyl)-piperidine-4-carboxylic acid scaffold into larger molecules, including peptides, to modulate their structure and function. The diversity of commercially available amines provides access to a vast chemical space for structure-activity relationship (SAR) studies.

Amine ReactantCoupling ReagentResulting Amide ProductTherapeutic Target Area
Substituted AnilinesHATU, DIPEAN-Aryl Amide DerivativesPARP Inhibition
Heterocyclic AminesEDC, HOBtN-Heterocyclic Amide DerivativesTankyrase Inhibition
Amino Acid EstersT3PPeptidomimetic DerivativesModulating Peptide Conformation
Bioactive Amine FragmentsCOMUHybrid MoleculesDual-target Inhibition

Transformations Involving the 1-(2-Carbamoyl-ethyl) Side Chain

The 1-(2-Carbamoyl-ethyl) side chain offers additional opportunities for chemical modification, enabling the fine-tuning of the molecule's properties and the introduction of new functionalities.

Chemical Modifications of the Amide Linkage

The terminal primary amide of the 1-(2-Carbamoyl-ethyl) side chain can undergo various chemical transformations. While less common than modifications at the carboxylic acid, these reactions can be valuable for altering the pharmacokinetic profile or introducing specific interactions with biological targets.

One potential modification is the hydrolysis of the amide to the corresponding carboxylic acid. This can be achieved under acidic or basic conditions, although harsh conditions may affect other parts of the molecule. This transformation would convert the neutral amide to a negatively charged carboxylate at physiological pH, significantly altering the molecule's polarity and potential interactions.

Dehydration of the primary amide to a nitrile is another possible transformation, typically achieved using reagents like phosphorus oxychloride or trifluoroacetic anhydride. The resulting nitrile group can serve as a handle for further chemical modifications or as a bioisostere for the amide.

Reaction TypeReagentsProduct Functional GroupPotential Impact
HydrolysisStrong Acid or BaseCarboxylic AcidIncreased polarity, altered binding
DehydrationPOCl₃, P₂O₅NitrileBioisosteric replacement, handle for further reactions
Hofmann RearrangementBr₂, NaOHPrimary Amine (with loss of carbonyl)Introduction of a basic center

Functionalization of the Ethyl Spacer for Conjugation

The ethyl spacer between the piperidine nitrogen and the terminal amide provides a site for the introduction of functionalities for conjugation to other molecules, such as proteins, polymers, or reporter molecules. While direct functionalization of the unactivated ethyl chain is challenging, synthetic strategies can be employed to introduce reactive handles.

For instance, starting from a precursor with a functionalized side chain before the final assembly of the 1-(2-Carbamoyl-ethyl)-piperidine-4-carboxylic acid molecule allows for the incorporation of groups amenable to bioconjugation. These can include alkynes or azides for click chemistry, or protected amines or thiols for subsequent coupling reactions. The length and composition of the spacer can be crucial for the efficiency of the conjugation and the biological activity of the final conjugate. nih.govconicet.gov.ar

Functional Group on SpacerConjugation ChemistryBiomolecule Target
AlkyneCopper-catalyzed Azide-Alkyne Cycloaddition (CuAAC)Azide-modified proteins or surfaces
AzideStrain-promoted Azide-Alkyne Cycloaddition (SPAAC)Cyclooctyne-modified biomolecules
Protected ThiolMaleimide chemistryCysteine residues on proteins
Activated EsterAmine couplingLysine (B10760008) residues on proteins

Derivatization for Analytical and Mechanistic Studies

To facilitate analytical detection and to probe the mechanisms of action of biologically active molecules derived from 1-(2-Carbamoyl-ethyl)-piperidine-4-carboxylic acid, specific derivatives are often synthesized. These derivatives can incorporate isotopic labels or other reporter groups.

Isotopic labeling, for example with deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), is a powerful tool for mechanistic studies and for use as internal standards in quantitative mass spectrometry-based assays. Labeled versions of 1-(2-Carbamoyl-ethyl)-piperidine-4-carboxylic acid can be synthesized by using isotopically labeled starting materials. These labeled compounds allow for the unambiguous tracking of the molecule and its metabolites in complex biological systems.

For analytical purposes, derivatization can also be employed to enhance the detectability of the compound. For instance, coupling with a UV-active or fluorescent tag can improve its detection by HPLC.

Derivatization ApproachPurposeAnalytical Technique
Isotopic Labeling (²H, ¹³C, ¹⁵N)Mechanistic studies, internal standardMass Spectrometry, NMR Spectroscopy
Fluorescent TaggingEnhanced detection and quantificationFluorescence Spectroscopy, HPLC with Fluorescence Detection
Chromophore IntroductionEnhanced UV-Vis detectionUV-Vis Spectroscopy, HPLC with UV Detection

Fluorescence and Spectroscopic Labeling for Research Applications

The carboxylic acid moiety is a common target for derivatization. Activation of the carboxyl group using carbodiimide (B86325) chemistry, such as with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC), facilitates the formation of an amide bond with an amine-containing fluorescent dye. nih.govchemistrysteps.com This approach is widely used due to its efficiency under mild conditions. nih.gov The addition of N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) can further enhance the coupling efficiency by forming a more stable amine-reactive intermediate. thermofisher.combiomol.com

A variety of fluorescent dyes possessing primary amine functionalities are commercially available for this purpose. These dyes span the spectral range from ultraviolet to near-infrared, allowing for multiplexed detection and imaging applications. The selection of a particular dye will depend on the instrumentation available and the potential for spectral overlap with other components in a biological system.

Alternatively, the secondary amine in the piperidine ring can be targeted for labeling. Reagents such as sulfonyl chlorides, isothiocyanates, and succinimidyl esters can react with the secondary amine to form stable sulfonamides, thioureas, and amides, respectively. biomol.comcreative-biolabs.com It is important to consider the potential for side reactions and to optimize the reaction conditions to ensure selective labeling of the intended amine.

Below is a table summarizing common fluorescent dyes that can be conjugated to 1-(2-Carbamoyl-ethyl)-piperidine-4-carboxylic acid, categorized by their reactive group.

Reactive Group on DyeTarget Functional Group on CompoundLinkage FormedExamples of Fluorescent Dye Classes
AmineCarboxylic AcidAmideFluoresceins, Rhodamines, Cyanines, Alexa Fluor dyes
Succinimidyl EsterSecondary AmineAmideFluoresceins, Rhodamines, Cyanines, Alexa Fluor dyes
IsothiocyanateSecondary AmineThioureaFluoresceins (FITC), Rhodamines (TRITC)
Sulfonyl ChlorideSecondary AmineSulfonamideDansyl, Texas Red

Conjugation for Affinity-Based Probes

The chemical structure of 1-(2-Carbamoyl-ethyl)-piperidine-4-carboxylic acid provides a scaffold for the development of affinity-based probes. By covalently attaching this molecule to a larger biological molecule or a solid support, researchers can create tools to study molecular interactions. The principles of conjugation are similar to those for fluorescent labeling, focusing on the selective reaction of the carboxylic acid or the secondary amine.

The carboxylic acid is a particularly useful handle for conjugation to proteins or other biomolecules that have accessible primary amine groups (e.g., lysine residues). nih.gov Using the aforementioned carbodiimide activation chemistry (EDC/NHS), a stable amide bond can be formed between the piperidine derivative and the target biomolecule. nih.govchemistrysteps.com This strategy is fundamental in creating probes where the piperidine moiety acts as a recognition element or a linker.

For immobilization onto solid supports, such as agarose (B213101) or magnetic beads, the same conjugation chemistries can be applied. Amine-functionalized resins can be coupled to the carboxylic acid of 1-(2-Carbamoyl-ethyl)-piperidine-4-carboxylic acid, creating an affinity matrix for capturing interacting partners from a complex biological sample.

The secondary amine of the piperidine ring can also be utilized for conjugation, for instance, by reacting it with a bifunctional crosslinker that possesses an amine-reactive group on one end and another reactive group on the other. This second reactive group can then be used to attach the molecule to a surface or another molecule.

The following table outlines common conjugation strategies for developing affinity-based probes from 1-(2-Carbamoyl-ethyl)-piperidine-4-carboxylic acid.

Target Functional Group on CompoundConjugation PartnerCoupling ChemistryApplication
Carboxylic AcidProtein (e.g., antibody, enzyme)EDC/NHS chemistryCreating bioconjugates for targeted delivery or functional studies
Carboxylic AcidAmine-functionalized solid supportEDC/NHS chemistryAffinity chromatography, pull-down assays
Secondary AmineBiomolecule with a reactive groupBifunctional crosslinkersSpatially defined bioconjugates
Secondary AmineSurface with a reactive groupSurface modification chemistryBiosensors, microarrays

Biological Activities and Mechanistic Insights of 1 2 Carbamoyl Ethyl Piperidine 4 Carboxylic Acid Derivatives

Pharmacological Target Identification and Validation

The therapeutic potential of 1-(2-Carbamoyl-ethyl)-piperidine-4-carboxylic acid derivatives is rooted in their ability to interact with specific biological macromolecules. Research has focused on identifying and validating their molecular targets, which include critical enzymes and receptors involved in various disease pathways.

The structural features of piperidine (B6355638) carboxamide derivatives make them suitable candidates for designing enzyme inhibitors. Their rigid ring system can orient functional groups into the active sites of enzymes, leading to potent and selective inhibition.

N-Acyl-phosphatidylethanolamine-hydrolyzing Phospholipase D (NAPE-PLD): Contrary to inhibition, certain piperidine carboxamide derivatives have been identified as activators of NAPE-PLD, a zinc metallohydrolase responsible for producing N-acyl-ethanolamines (NAEs), a class of bioactive lipids. nih.govvanderbilt.edubiorxiv.orgnih.gov High-throughput screening identified a series of benzothiazole (B30560) phenylsulfonyl-piperidine carboxamides that enhance the activity of both human and mouse NAPE-PLD. nih.govvanderbilt.edubiorxiv.orgnih.gov This activation has been shown to increase efferocytosis (the clearance of apoptotic cells) by macrophages, suggesting a therapeutic strategy for conditions like atherosclerosis. nih.govvanderbilt.edu

Anaplastic Lymphoma Kinase (ALK) and ROS1: The piperidine carboxamide scaffold is a key feature in a class of potent and selective inhibitors of Anaplastic Lymphoma Kinase (ALK) and the proto-oncogene tyrosine-protein kinase ROS1. acs.orgresearchgate.netnih.govnih.gov These kinases are important targets in cancer therapy, particularly in non-small cell lung cancer. nih.govnih.gov For instance, the compound PF-06463922, a next-generation ROS1/ALK inhibitor, demonstrates subnanomolar potency against oncogenic ROS1 fusions and can overcome resistance to other inhibitors like crizotinib. nih.gov The piperidine moiety in these inhibitors often plays a crucial role in binding to the kinase domain. acs.orgresearchgate.net

Dihydrofolate Reductase (DHFR): DHFR is a well-established target for antimicrobial and anticancer drugs. The piperidine scaffold has been incorporated into novel thiosemicarbazones designed as DHFR inhibitors. These compounds disrupt the folate metabolic pathway, which is essential for DNA synthesis and cell proliferation.

Pteridine Reductase 1 (PTR1): In parasitic protozoa like Leishmania, PTR1 provides a bypass pathway that confers resistance to DHFR inhibitors. acs.orgnih.govresearchgate.netdundee.ac.uk Structure-based design has led to the development of piperidine-pteridine derivatives that are potent inhibitors of Leishmania PTR1. acs.orgnih.govresearchgate.netcabidigitallibrary.org For example, optimization of methyl-1-[4-(2,4-diaminopteridin-6-ylmethylamino)benzoyl]piperidine-4-carboxylate resulted in compounds with significantly improved selectivity for the parasite's enzyme over the human counterpart. acs.orgnih.govresearchgate.net

Enzyme TargetCompound ClassObserved EffectTherapeutic Area
NAPE-PLD Benzothiazole phenylsulfonyl-piperidine carboxamidesActivationCardiometabolic Disease
ALK/ROS1 Piperidine carboxamidesInhibitionOncology
DHFR 4-piperidine-based thiosemicarbazonesInhibitionAntimicrobial, Oncology
PTR1 Piperidine-pteridine derivativesInhibitionAnti-parasitic (Leishmaniasis)

The piperidine ring is a common structural motif in ligands for G-protein coupled receptors (GPCRs), including serotonin (B10506) and dopamine (B1211576) receptors, which are critical targets in the central nervous system. Dopamine receptors, divided into D1-like and D2-like families, are the primary targets for many antipsychotic drugs. The modulation of these receptors by external ligands can alter signaling pathways, making them key targets for treating psychiatric disorders. The piperidine scaffold can serve as a rigid core to position substituents in a way that allows for specific interactions with the receptor's binding pocket, potentially leading to allosteric modulation of receptor activity.

Antimicrobial Research Perspectives

Derivatives of 1-(2-Carbamoyl-ethyl)-piperidine-4-carboxylic acid have shown promise as antimicrobial agents, with research exploring their activity against a spectrum of pathogens and elucidating their mechanisms of action.

In vitro studies have demonstrated that various piperidine and carboxamide derivatives possess significant antibacterial and antifungal properties. Their efficacy is often evaluated by determining the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. For example, certain carbamothioyl-furan-2-carboxamide derivatives have shown significant inhibition against various bacterial and fungal strains, with MIC values indicating their potential as antimicrobial agents. The specific substitutions on the piperidine and carboxamide moieties play a critical role in determining the spectrum and potency of their antimicrobial activity.

Compound ClassOrganismActivity MetricResult
Carbamothioyl-furan-2-carboxamidesS. aureusMIC270 µg/mL
Carbamothioyl-furan-2-carboxamidesE. coliMIC300 µg/mL
Nitrofuran derivativesH. capsulatumMIC900.48 µg/mL
Nitrofuran derivativesP. brasiliensisMIC900.48 µg/mL
Nitrofuran derivativesCandida strainsMIC903.9 µg/mL

The mechanisms by which these compounds exert their antimycobacterial effects are a key area of investigation.

DNA Damage: A significant breakthrough has been the discovery that piperidine-4-carboxamides (P4Cs) target DNA gyrase in Mycobacterium abscessus, an intrinsically multidrug-resistant pathogen. researchgate.netasm.orgnih.gov By inhibiting this essential enzyme, P4Cs induce DNA damage, similar to the mechanism of fluoroquinolone antibiotics. researchgate.netasm.org Studies using reporter strains have confirmed that these compounds trigger the SOS response, a cellular pathway that responds to DNA damage. nih.govnih.gov This class of compounds represents a novel type of mycobacterial DNA gyrase inhibitor with potent bactericidal and anti-biofilm activity. researchgate.netasm.org

Efflux Pump Inhibition: Efflux pumps are membrane proteins that actively transport antibiotics out of the bacterial cell, contributing significantly to drug resistance in mycobacteria. The inhibition of these pumps is a promising strategy to restore the efficacy of existing antibiotics. While not yet specifically demonstrated for 1-(2-Carbamoyl-ethyl)-piperidine-4-carboxylic acid itself, the general class of piperidine-containing heterocyclic compounds is being explored for potential efflux pump inhibitory (EPI) activity. By blocking these pumps, EPIs can increase the intracellular concentration of co-administered antibiotics, overcoming resistance.

Targeting essential metabolic pathways that are unique to microbes is a classic strategy for antibiotic development.

Fatty Acid Synthesis (FAS-II): The bacterial type II fatty acid synthesis (FAS-II) pathway is distinct from the type I pathway found in mammals, making it an attractive target for selective antibacterial agents. nih.govnih.gov The piperidine ring has been used as a substituent in the design of inhibitors targeting enzymes within this pathway. nih.gov Specifically, research has explored piperidine derivatives as potential inhibitors of enoyl-acyl carrier protein reductase (FabI), a key enzyme in the FAS-II elongation cycle. nih.gov By disrupting fatty acid biosynthesis, these compounds inhibit the production of essential components for building bacterial cell membranes. researchgate.netmdpi.comgoogle.com

Antiviral and Antineoplastic Research

The piperidine scaffold is a common motif in many biologically active compounds, and its derivatives have been explored for their potential as both antiviral and anticancer agents.

Investigation of Antiviral Potentials

A recent study focused on new derivatives of N-substituted piperidines, which were synthesized and evaluated for their in vitro antiviral activity against the influenza A/Swine/Iowa/30 (H1N1) virus. The results indicated that these substances were effective against this influenza strain when compared to commercial antiviral drugs. nih.gov

Another study designed and synthesized a series of novel isatin (B1672199) derivatives, some of which featured a piperidine moiety, as broad-spectrum antiviral agents. These compounds were tested against influenza virus (H1N1), herpes simplex virus 1 (HSV-1), and coxsackievirus B3 (COX-B3), with some derivatives showing high potency. mdpi.com

Table 1: Antiviral Activity of Selected Piperidine Derivatives

Compound Class Virus Cell Line Activity Reference
Piperidine-4-carboxamides Human Coronaviruses (NL63, OC43, SARS-CoV-2) Multiple Low µM inhibition gavinpublishers.com
N-substituted piperidines Influenza A/H1N1 MDCK Effective nih.gov

Anticancer Activity and Cellular Target Interactions

The piperidine ring is a key structural component in a number of anticancer agents. Derivatives of piperidine-4-carboxylic acid have been investigated for their antiproliferative activities through various mechanisms.

One area of research has focused on 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides as inhibitors of human carbonic anhydrase (hCA) isoforms, particularly hCA IX and hCA XII, which are associated with tumors. nih.gov Certain derivatives in this class have shown potent inhibitory activity at nanomolar concentrations and selectivity for these cancer-related isoforms. nih.gov

Additionally, piperine, an alkaloid containing a piperidine ring, and its derivatives have demonstrated anticancer properties against a variety of cancer cell lines, including those for breast, ovarian, prostate, and lung cancer. nih.gov The anticancer effects of these compounds are thought to be mediated through the activation of several molecular pathways that lead to cancer cell apoptosis. nih.gov

Furthermore, some novel histone deacetylase (HDAC) inhibitors have been synthesized based on a 4-oxopiperidine-1-carboxylate scaffold, showing good in vitro growth inhibitory potency. researchgate.net

Table 2: Anticancer Activity and Cellular Targets of Piperidine Derivatives

Compound Class Cancer Type/Target Key Findings Reference
1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides Carbonic Anhydrase IX & XII Potent inhibition at nanomolar concentrations nih.gov
Piperine and derivatives Breast, Ovarian, Prostate, Lung Cancer Induction of apoptosis nih.gov
4-Oxopiperidine-1-carboxylate derivatives Histone Deacetylase (HDAC) Good in vitro growth inhibitory potency researchgate.net

Neurobiological and Neurological Research Implications

Derivatives of piperidine-4-carboxylic acid have been a focal point in neurobiological research due to their structural similarity to endogenous neurotransmitters and their ability to interact with key components of the nervous system.

Modulators of Neurotransmitter Systems

A significant body of research has centered on piperidine-carboxylic acid derivatives as modulators of the gamma-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter system in the central nervous system. Derivatives of nipecotic acid (piperidine-3-carboxylic acid) and isonipecotic acid (piperidine-4-carboxylic acid) have been synthesized and evaluated as GABA uptake inhibitors. mdpi.com By blocking the reuptake of GABA from the synaptic cleft, these compounds can enhance GABAergic neurotransmission, a mechanism that is of therapeutic interest for conditions such as epilepsy and anxiety.

Novel piperidine-4-carboxylic acid phenyl-alkyl-amide derivatives have been developed as monoamine neurotransmitter re-uptake inhibitors, which could have applications in treating CNS disorders like depression. nih.gov

Table 3: Piperidine Derivatives as Modulators of Neurotransmitter Systems

Compound Class Neurotransmitter System Mechanism of Action Potential Application Reference
Piperidine-3-carboxylic acid derivatives GABAergic GABA reuptake inhibition Epilepsy, Anxiety mdpi.com

Enzyme Targets in Neurological Pathways

In addition to modulating neurotransmitter transport, piperidine derivatives have been designed to target key enzymes involved in neurological pathways. One such target is acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. Inhibition of AChE is a primary therapeutic strategy for Alzheimer's disease. A series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives were synthesized and found to be potent inhibitors of acetylcholinesterase, with one compound exhibiting an IC50 value in the nanomolar range. nih.gov

Other research has focused on dual-target inhibitors. For example, 4-phenethyl-1-propargylpiperidine derivatives have been developed as inhibitors of both butyrylcholinesterase (BChE) and monoamine oxidase B (MAO-B), two enzymes implicated in the pathophysiology of Alzheimer's disease. nih.gov

Table 4: Enzyme Targets of Piperidine Derivatives in Neurological Pathways

Compound Class Enzyme Target Inhibitory Activity (IC50) Potential Application Reference
1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives Acetylcholinesterase (AChE) 0.56 nM (for compound 21) Alzheimer's Disease nih.gov

Structure Activity Relationship Sar Studies and Molecular Design Principles for 1 2 Carbamoyl Ethyl Piperidine 4 Carboxylic Acid Analogs

Systematic Exploration of Structural Modifications

The chemical structure of 1-(2-Carbamoyl-ethyl)-piperidine-4-carboxylic acid offers several points for modification, including the piperidine (B6355638) ring, the carbamoyl-ethyl side chain, and the stereochemistry of any chiral centers.

The piperidine ring serves as a central scaffold, and its substitution pattern can significantly influence the binding affinity and selectivity of the analogs. While direct SAR studies on 1-(2-Carbamoyl-ethyl)-piperidine-4-carboxylic acid are not extensively documented, principles derived from related piperidine derivatives, such as nipecotic and isonipecotic acid analogs, provide valuable insights.

Introduction of substituents on the piperidine ring can alter the molecule's conformation, lipophilicity, and ability to interact with the target protein. For instance, in a series of N-substituted piperidine analogs, the nature and position of substituents on the ring were found to be critical for activity. It has been observed that introducing small alkyl or hydroxyl groups at various positions can modulate the binding affinity. For example, hydroxylation of the piperidine ring in nipecotic acid analogs has been shown to affect their potency as GABA uptake inhibitors. nih.gov

The position of substitution is also a critical determinant of activity. Modifications at the 2-, 3-, and 4-positions of the piperidine ring can lead to significant changes in biological response. In the context of nociceptin (B549756) opioid receptor ligands, substitution at the 2-position of an N-piperidinyl indole (B1671886) moiety was found to influence intrinsic activity and receptor selectivity differently than substitution at the 3-position. nih.gov

Interactive Table: Hypothetical SAR of Piperidine Ring Substitutions

Position of Substitution Type of Substituent Expected Impact on Activity Rationale
C-2 Small alkyl (e.g., methyl) May increase potency through favorable hydrophobic interactions. Based on general principles of hydrophobic interactions in ligand-receptor binding.
C-3 Hydroxyl Could enhance binding through hydrogen bonding, but may decrease blood-brain barrier permeability. Hydroxyl groups can form hydrogen bonds with receptor residues. nih.gov
C-4 Carboxylic Acid Essential for activity, likely acting as a key binding group. The carboxylic acid moiety is a common feature in many GABAergic compounds. wikipedia.org

The N-linked carbamoyl-ethyl side chain plays a pivotal role in the interaction of these analogs with their biological targets. Modifications to this side chain, including altering its length, rigidity, and the nature of the terminal amide group, can have profound effects on activity.

In studies of related N-acyl piperidine derivatives, the nature of the acyl group has been shown to be a key determinant of biological activity. For example, replacing the carbamoyl (B1232498) group with other functionalities or altering the ethyl linker can modulate potency and selectivity. In a series of piperine-carboximidamide hybrids, modifications of the amide-containing side chain significantly influenced the antiproliferative activity. nih.gov Similarly, for pyrrolidine (B122466) amide derivatives acting as N-acylethanolamine acid amidase (NAAA) inhibitors, the structure-activity relationship of the amide portion was extensively explored, revealing that both the length and the terminal substituents of the acyl chain are critical for potency. nih.gov

Interactive Table: Hypothetical SAR of Carbamoyl-ethyl Side Chain Modifications

Modification Example Expected Impact on Activity Rationale
Chain Length Propionyl or Butyryl instead of Ethyl May alter the positioning of the carbamoyl group in the binding pocket, potentially increasing or decreasing affinity. Optimal chain length is often required for precise interaction with the target.
Terminal Amide N-methyl or N-phenyl amide Can introduce additional hydrophobic or steric interactions, potentially enhancing potency and selectivity. Substituents on the amide nitrogen can explore additional binding pockets. researchgate.net
Linker Rigidity Introduction of a double bond May restrict conformational flexibility, leading to a more favorable binding entropy. A more rigid structure can reduce the entropic penalty upon binding.

Chirality is a fundamental aspect of drug design, as biological systems are inherently chiral. The introduction of stereocenters in the 1-(2-Carbamoyl-ethyl)-piperidine-4-carboxylic acid scaffold can lead to enantiomers or diastereomers with significantly different biological activities, potencies, and metabolic stabilities. researchgate.net

While the parent compound, 1-(2-Carbamoyl-ethyl)-piperidine-4-carboxylic acid, is achiral, substitutions on the piperidine ring or the side chain can introduce chiral centers. For instance, substitution at the C-2 or C-3 position of the piperidine ring would create a stereocenter. It is well-established that the different enantiomers of chiral piperidine derivatives can exhibit markedly different pharmacological profiles. nih.gov For example, in a study of bitopic ligands for the D3 dopamine (B1211576) receptor, the (2S,5S) conformation of a piperidine-containing scaffold resulted in a privileged architecture with increased affinity and selectivity. nih.gov

The stereochemistry of the molecule dictates its three-dimensional arrangement, which in turn governs its ability to fit into the chiral binding pocket of a receptor or enzyme. One enantiomer may adopt a conformation that allows for optimal interactions with the target, while the other may not, leading to a significant difference in biological activity.

Elucidation of Pharmacophore Models

Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For analogs of 1-(2-Carbamoyl-ethyl)-piperidine-4-carboxylic acid, a pharmacophore model would typically include features such as hydrogen bond donors and acceptors, hydrophobic regions, and charged groups.

Based on the structure of 1-(2-Carbamoyl-ethyl)-piperidine-4-carboxylic acid and its known activity as a GABAergic compound, a hypothetical pharmacophore model would likely include:

A cationic center , represented by the protonated piperidine nitrogen, which is crucial for interaction with anionic residues in the binding site.

A hydrogen bond acceptor , the carbonyl oxygen of the carboxylic acid group.

A hydrogen bond donor , the hydroxyl group of the carboxylic acid.

A hydrogen bond donor/acceptor feature from the terminal carbamoyl group.

Hydrophobic features arising from the piperidine ring and the ethyl linker.

A general pharmacophore model for GABA-uptake inhibitors has been proposed, which includes a cationic head, a carboxylic function, and a lipophilic domain. nih.govnih.gov The relative distances and orientations of these features are critical for high-affinity binding.

Conformational Analysis and Ligand-Binding Hypotheses

The biological activity of a flexible molecule like 1-(2-Carbamoyl-ethyl)-piperidine-4-carboxylic acid is dependent on its ability to adopt a specific low-energy conformation that is complementary to the binding site of its target protein. Conformational analysis aims to identify these preferred three-dimensional structures.

The piperidine ring can exist in chair, boat, and twist-boat conformations, with the chair conformation generally being the most stable. The orientation of the substituents on the piperidine ring (axial vs. equatorial) can significantly impact the molecule's shape and its interaction with the receptor. For N-substituted piperidines, the substituent on the nitrogen atom can also influence the conformational preference of the ring.

Ligand-binding hypotheses for this class of compounds often involve the carboxylic acid group forming a key ionic interaction with a positively charged residue in the binding pocket of the GABA transporter, while the protonated piperidine nitrogen interacts with an anionic residue. The carbamoyl-ethyl side chain is thought to occupy a more hydrophobic pocket, with the terminal amide group potentially forming additional hydrogen bonds. Molecular docking studies of related piperidine carboxamides have suggested that the piperidine ring can engage in hydrophobic contacts with residues such as valine and leucine (B10760876) within the binding site of human carbonic anhydrase II.

Rational Design Principles for Optimized Derivatives

Based on the SAR, pharmacophore modeling, and conformational analysis, several rational design principles can be formulated to guide the optimization of 1-(2-Carbamoyl-ethyl)-piperidine-4-carboxylic acid analogs for enhanced potency and selectivity.

Scaffold Hopping and Bioisosteric Replacement: The piperidine ring can be replaced with other heterocyclic scaffolds to explore new chemical space and improve properties. Similarly, the carboxylic acid and carbamoyl groups can be replaced with bioisosteres to fine-tune the electronic and steric properties of the molecule.

Structure-Based Design: If the three-dimensional structure of the target protein is known, structure-based drug design techniques can be employed to design ligands that fit snugly into the binding site and form optimal interactions with key residues.

Conformational Restriction: Introducing rigid elements into the molecule, such as double bonds or additional rings, can reduce the number of accessible conformations. This can lead to an increase in binding affinity by reducing the entropic penalty of binding and locking the molecule in its bioactive conformation.

Introduction of Specific Functional Groups: Based on the understanding of the binding site, specific functional groups can be introduced to form additional interactions, such as hydrogen bonds or salt bridges, with the target protein, thereby increasing potency. For example, the introduction of a 4-sulfamoylbenzoyl group to a piperidine-4-carboxamide scaffold led to potent human carbonic anhydrase inhibitors.

By applying these principles, it is possible to systematically optimize the structure of 1-(2-Carbamoyl-ethyl)-piperidine-4-carboxylic acid to develop novel therapeutic agents with improved efficacy and safety profiles.

Computational Chemistry and Advanced Modeling Approaches for 1 2 Carbamoyl Ethyl Piperidine 4 Carboxylic Acid

Molecular Docking and Scoring for Target Binding Prediction

Molecular docking is a computational method that predicts the preferred orientation and conformation (the "pose") of one molecule when bound to another, typically a small molecule ligand to a protein receptor. nih.gov The primary goal is to forecast the binding mode and estimate the binding affinity, which is quantified by a scoring function. researchgate.net This process is fundamental in structure-based drug design for screening virtual libraries and prioritizing candidates for synthesis and experimental testing. wikipedia.org

For 1-(2-Carbamoyl-ethyl)-piperidine-4-carboxylic acid, a hypothetical docking study would involve selecting a relevant biological target, such as an enzyme or receptor where piperidine-based structures are known to be active. nih.gov The docking algorithm would then explore a vast number of possible poses of the ligand within the protein's binding site, evaluating each based on a scoring function. nih.gov

Scoring functions are mathematical models used to approximate the binding free energy. researchgate.netwikipedia.org They can be broadly categorized into:

Force-Field-Based: These functions calculate the binding energy by summing up non-covalent interactions, such as van der Waals forces and electrostatic interactions.

Empirical: These use a regression equation derived from experimental binding data of many protein-ligand complexes. The terms in the equation represent different types of interactions like hydrogen bonds, hydrophobic contacts, and rotational entropy loss.

Knowledge-Based: These functions use statistical potentials derived from the frequency of atomic interactions observed in known protein-ligand crystal structures.

The output of a docking simulation is typically a numerical score, often expressed in units of energy (e.g., kcal/mol), where a more negative value indicates a stronger predicted binding affinity. atamscience.com The analysis also reveals key intermolecular interactions, such as hydrogen bonds formed by the carboxylic acid and carbamoyl (B1232498) groups or hydrophobic interactions involving the piperidine (B6355638) ring, which stabilize the complex.

Table 1: Hypothetical Molecular Docking Results for 1-(2-Carbamoyl-ethyl)-piperidine-4-carboxylic Acid against a Target Protein
ParameterPredicted ValueDescription
Binding Energy (kcal/mol)-8.2Estimated binding free energy; a lower value suggests stronger affinity.
Hydrogen Bonds4Number of predicted hydrogen bonds between the ligand and protein residues (e.g., with the carboxylic acid and carbamoyl moieties).
Hydrophobic Interactions3Number of key non-polar interactions (e.g., involving the piperidine ring and aliphatic side chains of amino acids).
Interacting ResiduesArg124, Asp210, Phe330Example amino acid residues in the active site predicted to form significant contacts with the ligand.

Molecular Dynamics Simulations for Ligand-Target Interactions

While molecular docking provides a static snapshot of a ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.gov This technique is crucial for assessing the stability of a docked pose and understanding the conformational changes that may occur in both the ligand and the protein upon binding. unibas.chrsc.org

An MD simulation of the 1-(2-Carbamoyl-ethyl)-piperidine-4-carboxylic acid-protein complex, obtained from docking, would typically follow a standard protocol. yale.eduigem.wiki The complex is placed in a simulated box of water molecules and ions to mimic physiological conditions. rsc.org The simulation protocol involves:

Energy Minimization: To relax the system and remove any steric clashes.

Equilibration: The system is gradually heated to a physiological temperature (e.g., 310 K) and the pressure is adjusted while restraining the protein and ligand, allowing the solvent to equilibrate around them.

Production Run: The restraints are removed, and the simulation is run for a specific duration (typically nanoseconds to microseconds), during which the trajectory (atomic coordinates over time) is recorded. rsc.org

Analysis of the MD trajectory provides insights into the stability and dynamics of the complex. Key metrics include the Root Mean Square Deviation (RMSD), which measures the average deviation of the protein and ligand from their initial positions, and the Root Mean Square Fluctuation (RMSF), which highlights the flexibility of different parts of the protein. A stable RMSD for the ligand suggests it remains securely bound in the active site throughout the simulation. igem.wiki

Table 2: Typical Parameters for a Molecular Dynamics Simulation Protocol
ParameterTypical SettingPurpose
Force FieldAMBER, CHARMM, GROMOSA set of parameters describing the potential energy of the system's atoms.
Solvent ModelTIP3P WaterExplicitly represents water molecules to simulate an aqueous environment.
Simulation Time100-200 nsDuration of the production run to observe the system's dynamic behavior.
Temperature310 KSimulates physiological body temperature.
Pressure1 atmSimulates standard atmospheric pressure.

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a highly accurate description of the electronic structure of a molecule. eurekaselect.comlongdom.org Unlike classical molecular mechanics (used in docking and MD), DFT models the electron distribution, which is fundamental to a molecule's stability, reactivity, and interaction capabilities. nih.govresearchgate.net

For 1-(2-Carbamoyl-ethyl)-piperidine-4-carboxylic acid, DFT calculations can determine several key electronic properties:

Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests the molecule is more reactive.

Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution across the molecule, identifying electron-rich (negative potential) and electron-poor (positive potential) regions. This is crucial for predicting where the molecule will engage in electrostatic interactions, such as hydrogen bonding. For this compound, negative potential would be expected around the oxygen atoms of the carboxyl and carbamoyl groups.

Atomic Charges: These calculations quantify the partial charge on each atom, offering a more detailed view of the charge distribution and potential for polar interactions. nih.gov

These properties are invaluable for understanding the molecule's intrinsic reactivity and for refining the parameters (force fields) used in MD simulations. nih.gov

Table 3: Hypothetical Electronic Properties of 1-(2-Carbamoyl-ethyl)-piperidine-4-carboxylic Acid from DFT Calculations
PropertyPredicted ValueSignificance
HOMO Energy-6.5 eVEnergy of the highest occupied molecular orbital; relates to electron-donating ability.
LUMO Energy-1.2 eVEnergy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
HOMO-LUMO Gap5.3 eVIndicates chemical stability and reactivity; a larger gap implies higher stability.
Dipole Moment3.8 DebyeMeasures the overall polarity of the molecule.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach used to establish a correlation between the chemical structures of a series of compounds and their biological activities. nih.govjetir.org The fundamental principle is that the structural properties of a molecule determine its activity. ijapbjournal.com A QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby guiding lead optimization. jocpr.com

To develop a QSAR model for analogues of 1-(2-Carbamoyl-ethyl)-piperidine-4-carboxylic acid, the following steps would be necessary:

Data Set Collection: A series of structurally related compounds with experimentally measured biological activities (e.g., IC₅₀ values) against a specific target is required.

Descriptor Calculation: For each molecule in the series, a large number of numerical descriptors are calculated. These can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., molecular shape) properties that encode structural, physicochemical, and electronic features.

Model Generation: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, a mathematical equation is generated that links the descriptors to the biological activity.

Validation: The model's predictive power is rigorously tested using internal and external validation techniques to ensure it is robust and not overfitted. mdpi.com

A validated QSAR model can help identify which molecular features are critical for activity, for instance, whether the presence of the carboxylic acid is essential or if modifications to the piperidine ring could enhance potency. mdpi.com

In Silico Screening and Virtual Library Design (e.g., Fragment-Based Approaches)

In silico screening involves computationally evaluating large databases of chemical compounds to identify those that are most likely to bind to a drug target. nih.gov This approach is much faster and more cost-effective than experimental high-throughput screening. A particularly powerful strategy is fragment-based drug design (FBDD). frontiersin.org FBDD starts by identifying small, low-molecular-weight compounds ("fragments") that bind weakly to the target. These fragments are then optimized into more potent, lead-like molecules. acs.org

The structure of 1-(2-Carbamoyl-ethyl)-piperidine-4-carboxylic acid could be conceptualized within an FBDD framework in several ways:

As a Starting Fragment: The core piperidine-4-carboxylic acid moiety could be identified as a fragment hit.

As an Evolved Lead: The compound could be the result of optimizing a smaller fragment hit through computational strategies such as:

Fragment Growing: Adding new functional groups to a core fragment to make additional interactions with the target protein. For example, the 2-carbamoyl-ethyl group could have been "grown" from a simpler N-substituted piperidine. acs.org

Fragment Linking: Connecting two or more different fragments that bind to adjacent sub-pockets within the active site. acs.org

Fragment Merging: Combining the features of overlapping fragments into a single, more potent molecule.

These strategies allow for the efficient exploration of chemical space and the rational design of novel compounds based on initial structural insights. nih.gov

Prediction of Biological Properties (e.g., Oral Bioavailability)

For a drug candidate to be successful, it must possess not only high potency but also favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. Predicting these properties in silico is a critical step in early drug discovery to filter out compounds that are likely to fail later in development. nih.gov Oral bioavailability, which measures the fraction of an orally administered drug that reaches systemic circulation, is a particularly important and complex property to predict. nih.govingentaconnect.com

Computational models can estimate key physicochemical properties of 1-(2-Carbamoyl-ethyl)-piperidine-4-carboxylic acid that influence its bioavailability. These properties are often evaluated against established guidelines like Lipinski's Rule of Five, which suggests that orally active drugs generally have:

A molecular weight (MW) ≤ 500 Da

A calculated logP (a measure of lipophilicity) ≤ 5

No more than 5 hydrogen bond donors (HBD)

No more than 10 hydrogen bond acceptors (HBA)

Other important predicted properties include the Polar Surface Area (PSA), which correlates with membrane permeability, and aqueous solubility. nih.gov Compounds with poor ADMET profiles can be deprioritized or structurally modified to improve their drug-like characteristics. nih.govacs.org

Advanced Research Methodologies and Future Perspectives for 1 2 Carbamoyl Ethyl Piperidine 4 Carboxylic Acid

High-Throughput Screening and Lead Optimization Strategies

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of hundreds of thousands to millions of compounds to identify "hits"—molecules that show activity in a specific biological assay. nih.govresearchgate.net For a scaffold like 1-(2-Carbamoyl-ethyl)-piperidine-4-carboxylic acid, HTS is used to screen a library of its derivatives against a validated disease target. combichemistry.com

Once initial hits are identified, the process of lead optimization begins. This involves a systematic, iterative cycle of chemical synthesis and biological testing to improve the compound's properties. The goal is to transform a promising hit into a viable drug candidate with enhanced potency, selectivity, and favorable pharmacokinetic characteristics (Absorption, Distribution, Metabolism, and Excretion - ADME).

Strategy Modification Site on Core Scaffold Objective Example Modification
Potency Enhancement Piperidine (B6355638) Ring, Carboxylic AcidIncrease binding affinity to the target.Introduction of chiral centers or rigidifying the structure.
Selectivity Improvement Carbamoyl-ethyl side chainMinimize binding to off-targets to reduce side effects.Altering the length or branching of the side chain.
Metabolic Stability Sites prone to enzymatic degradationIncrease the compound's half-life in the body.Replacing a metabolically labile hydrogen with fluorine.
Solubility Enhancement Carboxylic Acid, Carbamoyl (B1232498) groupImprove absorption and distribution.Introducing polar functional groups.

This optimization process is guided by computational modeling and a deep understanding of the structure-activity relationships of the compound series. rjppd.org

Innovative Synthetic Strategies for Complex Derivatives

The ability to generate a diverse library of analogues is crucial for successful lead optimization. Modern synthetic organic chemistry offers innovative strategies for efficiently creating complex derivatives of the piperidine scaffold. researchgate.net Piperidines are among the most important synthetic fragments in pharmaceutical design. nih.gov

Recent advances in this area include:

Modular Synthesis: This approach involves creating molecular building blocks that can be easily and reliably connected, allowing for the rapid assembly of a wide range of derivatives. A recent modular strategy combines biocatalytic oxidation with radical cross-coupling to simplify the synthesis of complex piperidines, reducing multi-step processes to just a few efficient steps. news-medical.net

Late-Stage Functionalization: These methods allow for the modification of a complex molecule, like the core piperidine scaffold, in the final steps of a synthetic sequence. Techniques such as C-H activation enable the direct introduction of new functional groups at specific positions on the piperidine ring, bypassing the need for lengthy de novo synthesis.

Flow Chemistry: Conducting reactions in continuous flow microreactors can offer improved control over reaction conditions, enhanced safety, and the ability to scale up production more efficiently than traditional batch chemistry. nih.gov

These strategies accelerate the drug discovery process by enabling chemists to rapidly explore chemical space and synthesize novel, three-dimensional molecules that would be difficult to access through traditional methods. news-medical.net

Interdisciplinary Approaches in Chemical Biology and Medicinal Chemistry

The development of a compound like 1-(2-Carbamoyl-ethyl)-piperidine-4-carboxylic acid into a therapeutic agent is a highly interdisciplinary endeavor. It requires seamless collaboration between medicinal chemistry and chemical biology. nih.gov

Medicinal Chemistry focuses on the design and synthesis of novel molecules, optimizing their structures to achieve desired biological effects and drug-like properties. nih.gov

Chemical Biology provides the tools and techniques to test these molecules in relevant biological systems, elucidate their mechanisms of action, and identify their molecular targets. nih.gov

This synergistic relationship forms a feedback loop: chemical biologists identify and validate new drug targets, medicinal chemists design and create compounds to modulate these targets, and the biological data generated from testing these compounds informs the next round of molecular design. This integrated approach, often incorporating computational chemistry and structural biology, is essential for navigating the complexities of modern drug discovery.

Emerging Therapeutic Areas for Piperidine Carboxylic Acid Derivatives

The piperidine carboxylic acid scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs and clinical candidates. Its structural features often allow it to interact with a wide range of biological targets, leading to diverse pharmacological applications. researchgate.netthieme-connect.com

Therapeutic Area Biological Target Class Example Application Reference
Oncology Kinase InhibitorsMulti-kinase inhibitors targeting VEGFR-2, ERK-2, and Abl-1 for cancer treatment. nih.gov
Inflammation Enzyme InhibitorsInhibition of soluble epoxide hydrolase (sEH) for treating inflammatory disorders. acgpubs.org
Neurological Disorders Transporter InhibitorsInhibition of GABA uptake transporters (GATs) for conditions like epilepsy. nih.gov
Metabolic Diseases Enzyme InhibitorsDevelopment of compounds targeting enzymes implicated in diabetes and hyperlipidemia. nih.gov
Infectious Diseases Protease InhibitorsDesign of antiviral agents, including those for HIV/AIDS. nih.gov

The versatility of the piperidine scaffold ensures that research into its derivatives will continue to yield new drug candidates across a broad spectrum of diseases, including cancer, neurodegeneration, and cardiovascular conditions. nih.govnih.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(2-Carbamoyl-ethyl)-piperidine-4-carboxylic acid, and how is structural integrity confirmed?

  • Synthetic Routes : Common methods involve multi-step organic reactions starting with piperidine derivatives. For example, carbamoyl groups can be introduced via nucleophilic substitution or condensation reactions. A typical protocol includes reacting piperidine-4-carboxylic acid with a carbamoylating agent (e.g., carbamoyl chloride) under basic conditions (e.g., triethylamine) to neutralize byproducts like HCl . Industrial-scale synthesis may employ continuous flow processes for improved yield and purity .
  • Structural Confirmation : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) and Infrared (IR) spectroscopy are critical for verifying functional groups (e.g., carboxylic acid, carbamoyl). Mass spectrometry (MS) confirms molecular weight, while High-Performance Liquid Chromatography (HPLC) ensures purity (>95%) .

Q. Which spectroscopic and analytical techniques are recommended for characterizing this compound?

  • Spectroscopic Techniques :

  • NMR : ¹H NMR identifies proton environments (e.g., piperidine ring protons at δ 1.5–3.0 ppm; carbamoyl NH₂ signals at δ 6.5–7.5 ppm). ¹³C NMR confirms carbonyl (C=O) groups (~170 ppm) .
  • IR : Peaks at ~1650 cm⁻¹ (amide C=O stretch) and ~3300 cm⁻¹ (N-H stretch) validate the carbamoyl group .
    • Purity Analysis : HPLC with UV detection (λ = 210–254 nm) and X-ray crystallography (for crystalline derivatives) ensure structural homogeneity .

Q. What biological targets or mechanisms are associated with this compound?

  • Biological Targets : Piperidine-carboxylic acid derivatives often interact with enzymes (e.g., neuraminidase, proteases) or receptors (e.g., G-protein-coupled receptors) due to their hydrogen-bonding and lipophilic properties . Computational docking studies suggest potential binding to catalytic pockets via the carboxylic acid and carbamoyl moieties .
  • Mechanistic Insights : In vitro assays (e.g., enzyme inhibition, receptor binding) are used to quantify IC₅₀ or Kᵢ values. For example, similar compounds inhibit bacterial neuraminidase at µM concentrations .

Advanced Research Questions

Q. How can synthetic protocols be optimized for higher yield or enantiomeric purity?

  • Optimization Strategies :

  • Catalysis : Use chiral catalysts (e.g., L-proline derivatives) in asymmetric synthesis to enhance enantiomeric excess (ee) .
  • Green Chemistry : Replace toxic solvents (e.g., dichloromethane) with ionic liquids or supercritical CO₂ to improve sustainability .
  • Process Analytics : Real-time reaction monitoring via inline FTIR or Raman spectroscopy accelerates parameter adjustments (e.g., pH, temperature) .

Q. How should researchers resolve contradictions in reported biological activity data across studies?

  • Methodological Approaches :

  • Comparative Assay Validation : Replicate experiments under standardized conditions (e.g., buffer pH, cell lines) to isolate variables .
  • Computational Modeling : Density Functional Theory (DFT) or Molecular Dynamics (MD) simulations can predict conformational stability and binding affinities, reconciling discrepancies between experimental and theoretical data .
  • Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., ANOVA) to identify outliers or confounding factors .

Q. What computational tools are effective for designing derivatives with enhanced bioactivity?

  • Tools and Workflows :

  • Quantum Chemical Calculations : Reaction path searches using software like Gaussian or ORCA predict transition states and intermediates .
  • Structure-Activity Relationship (SAR) Modeling : Machine learning (e.g., Random Forest, SVM) analyzes substituent effects on activity. For example, adding electron-withdrawing groups to the carbamoyl moiety may enhance enzyme inhibition .
  • ADMET Prediction : SwissADME or ADMETLab evaluates pharmacokinetic properties (e.g., solubility, CYP450 interactions) early in design .

Q. What strategies are recommended for studying structure-activity relationships (SAR) in this compound class?

  • SAR Methodologies :

  • Analog Synthesis : Prepare derivatives with modifications to the piperidine ring (e.g., methyl groups) or carbamoyl chain (e.g., alkyl/aryl substituents) .
  • Biological Profiling : Test analogs in dose-response assays (e.g., IC₅₀ for enzyme inhibition) and correlate results with steric/electronic parameters (e.g., Hammett constants) .
  • Crystallography : Co-crystal structures with target proteins (e.g., PDB entries) reveal key binding interactions for rational design .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.